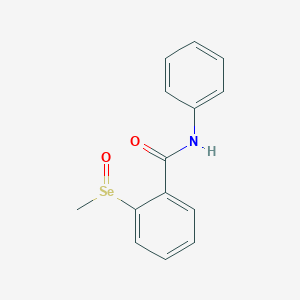

2-(Methylseleninyl)benzanilide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methylseleninyl)benzanilide, also known as this compound, is a useful research compound. Its molecular formula is C14H13NO2Se and its molecular weight is 306.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds containing selenium have shown promise in cancer therapy. 2-(Methylseleninyl)benzanilide is being investigated for its potential anticancer properties. For instance, studies have demonstrated that selenium compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of redox status and the activation of signaling pathways associated with cell death .

Neuroprotective Effects

Selenium compounds are also recognized for their neuroprotective effects. In particular, this compound may play a role in protecting neuronal cells against oxidative stress, which is implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate oxidative stress pathways could be crucial for developing therapeutic strategies against these conditions .

Antioxidant Properties

The antioxidant activity of this compound has been highlighted in various studies. Antioxidants are vital for neutralizing free radicals and preventing cellular damage. The presence of selenium in the compound enhances its ability to scavenge reactive oxygen species (ROS), thereby providing protective effects against oxidative stress-related disorders .

Enzyme Modulation

This compound has also been noted for its potential to modulate enzyme activities. For example, it may inhibit certain hydrolytic enzymes that are involved in metabolic processes, which could have implications for drug metabolism and pharmacokinetics . Understanding how this compound interacts with these enzymes can lead to insights into its pharmacological profiles.

Synthetic Methodologies

Diversity-Oriented Synthesis

The synthesis of this compound can be approached through diversity-oriented synthesis (DOS), which allows for the generation of a wide array of structurally diverse compounds from simple precursors. This method is particularly useful in drug discovery as it facilitates the rapid generation of libraries of compounds that can be screened for biological activity .

C–H Functionalization Techniques

Recent advancements in C–H functionalization techniques have made it feasible to synthesize benzanilides with high regioselectivity and efficiency. These methods enable the introduction of functional groups at specific positions on the benzene ring, enhancing the biological activity and specificity of compounds like this compound . The use of transition metal catalysts, such as palladium and ruthenium, has been pivotal in achieving these transformations.

Case Studies and Research Findings

特性

CAS番号 |

126543-39-3 |

|---|---|

分子式 |

C14H13NO2Se |

分子量 |

306.2 g/mol |

IUPAC名 |

2-methylseleninyl-N-phenylbenzamide |

InChI |

InChI=1S/C14H13NO2Se/c1-18(17)13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) |

InChIキー |

FYLHBMBOIMQLJO-UHFFFAOYSA-N |

SMILES |

C[Se](=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |

正規SMILES |

C[Se](=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |

Key on ui other cas no. |

126543-39-3 |

同義語 |

2-(methylseleninyl)benzanilide 2-MSBA |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。